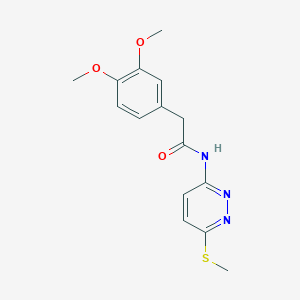

2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Description

2-(3,4-Dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a synthetic small molecule characterized by a central acetamide core linking two pharmacophoric moieties: a 3,4-dimethoxyphenyl group and a 6-(methylthio)pyridazine ring. Its synthesis likely involves coupling a 3,4-dimethoxyphenylacetic acid derivative with a 6-(methylthio)pyridazin-3-amine precursor, analogous to methods described for related acetamides .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-20-11-5-4-10(8-12(11)21-2)9-14(19)16-13-6-7-15(22-3)18-17-13/h4-8H,9H2,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIQABQMGMYNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of 3-chloropyridazine with sodium methanethiolate to introduce the methylthio group.

Coupling with Dimethoxyphenyl Acetate: The pyridazinyl intermediate is then coupled with 3,4-dimethoxyphenyl acetate in the presence of a base such as potassium carbonate. This step forms the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies indicate that compounds with similar structural frameworks exhibit promising antiviral properties. For instance, derivatives containing the pyridazine moiety have shown efficacy against viral strains by inhibiting viral replication mechanisms. The inclusion of the methylthio group is hypothesized to enhance the compound's interaction with viral proteins, potentially increasing its antiviral potency .

Anticancer Properties

Research has demonstrated that pyrazole and pyridazine derivatives can act as effective anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapeutics .

Anti-inflammatory Effects

Compounds containing the dimethoxyphenyl group have been linked to anti-inflammatory activities. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide may also possess anti-inflammatory properties worth exploring .

Case Studies and Research Findings

A comprehensive overview of studies related to 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide reveals several key findings:

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the aromatic rings, the heterocyclic core, or the thioalkyl side chain. These variations influence physicochemical properties, target affinity, and bioactivity. Below is a systematic comparison:

N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-Dimethoxyphenyl)acetamide

- Structure : Features a benzothiazole ring (instead of pyridazine) and a trifluoromethoxy group at position 4.

- Key Differences: Heterocycle: Benzothiazole vs. Substituent: Trifluoromethoxy (electron-withdrawing) vs. methylthio (moderately electron-donating) may affect metabolic stability and target binding .

- Synthesis : Similar coupling strategies are employed, with yields dependent on the reactivity of the amine component .

CB-839 (2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)

- Structure : Shares the pyridazine-acetamide core but incorporates a thiadiazole ring and a trifluoromethoxy-substituted phenyl group.

- Key Differences: Extended Side Chain: The butyl-thiadiazole moiety in CB-839 likely enhances solubility or allosteric binding compared to the simpler methylthio group in the target compound. Bioactivity: CB-839 is a known glutaminase inhibitor with applications in cancer and NASH research, suggesting the pyridazine-acetamide scaffold’s versatility in targeting metabolic enzymes .

Compound 19 (2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(Trifluoromethyl)benzothiazol-2-yl)acetamide)

- Structure: Replaces pyridazine with a pyrimidinone ring and introduces a trifluoromethylbenzothiazole group.

- Key Differences: Heterocycle: Pyrimidinone’s keto group may confer hydrogen-bonding interactions absent in pyridazine. Substituent Position: 3,5-Dimethoxyphenyl (meta-substitution) vs. 3,4-dimethoxyphenyl (ortho/para-substitution) affects steric and electronic interactions with targets .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Lacks the pyridazine ring; instead, a benzamide group is linked to a dimethoxyphenethylamine chain.

- Key Differences: Core Structure: Benzamide vs. acetamide alters backbone flexibility and dipole moments.

Implications of Structural Modifications

- Methoxy Substitution : Ortho/para (3,4-) vs. meta (3,5-) positions influence steric bulk and π-π stacking in receptor binding .

- Heterocycle Choice : Pyridazine (electron-deficient) vs. benzothiazole (rigid, planar) impacts solubility and target selectivity .

- Thioalkyl vs. Trifluoromethoxy : Methylthio groups enhance lipophilicity, whereas trifluoromethoxy improves metabolic stability but may reduce membrane permeability .

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide (CAS Number: 1021252-93-6) is a pyridazine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 319.4 g/mol. The structure features a dimethoxyphenyl group, a methylthio group, and a pyridazine ring, which contribute to its unique biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021252-93-6 |

| Molecular Formula | C₁₅H₁₇N₃O₃S |

| Molecular Weight | 319.4 g/mol |

The biological activity of 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is primarily attributed to its ability to interact with various molecular targets. The compound is known to inhibit specific enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes linked to cancer progression and inflammation. For instance, it has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), which plays a role in sphingolipid metabolism and cell signaling pathways relevant to cancer and neurodegenerative diseases .

- Receptor Interaction : The pyridazine moiety allows for dual hydrogen-bonding interactions with target receptors, enhancing its binding affinity and specificity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation .

- Cytotoxicity : The compound showed significant cytotoxic effects against several cancer cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

- Study on nSMase2 Inhibition : Research indicated that derivatives of this compound exhibit favorable pharmacokinetic properties and significant inhibition of nSMase2 in vivo, suggesting potential applications in treating Alzheimer's disease through modulation of lipid signaling pathways .

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various analogs of this compound against human cancer cell lines (e.g., A549 lung cancer cells), revealing that modifications to the structure can enhance or diminish biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

- Thioether formation : Coupling the pyridazine core with a methylthio group using sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .

- Acetamide linkage : Reacting the thiolated pyridazine with 3,4-dimethoxyphenylacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane (DCM) under nitrogen .

- Critical conditions : Temperature control (±2°C), anhydrous solvents, and reaction time optimization (6–12 hours) are essential to achieve yields >70% .

- Characterization : Confirmed via ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.1 ppm, methoxy signals at δ 3.8–3.9 ppm) and HPLC (purity >95%) .

Q. How is the biological activity of this compound initially evaluated in academic research?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via nonlinear regression .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays to identify potential targets .

- Physicochemical profiling : Determine solubility (e.g., in DMSO or PBS) and logP values (e.g., 2.8–3.5 via shake-flask method) to guide formulation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Orthogonal validation : Re-test biological activity using independent assays (e.g., SPR for binding affinity vs. cellular assays) to rule out false positives .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes when SAR trends conflict with computational predictions .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate membrane permeability and blood-brain barrier penetration .

- QSAR models : Train models on datasets of pyridazine analogs to predict toxicity (e.g., hERG inhibition) and guide structural modifications .

Q. What experimental designs are used to investigate the impact of substituents on biological activity?

- Methodological Answer :

- Analog synthesis : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects .

- Dose-response matrices : Test analogs across a 10-point concentration range (1 nM–100 µM) to compare potency slopes and efficacy plateaus .

- Statistical analysis : Apply ANOVA to confirm significance (p < 0.05) in activity differences between analogs .

Q. How are solubility challenges addressed during formulation for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline to enhance aqueous solubility while minimizing toxicity .

- Prodrug design : Introduce phosphate esters at the acetamide group to improve hydrophilicity, with enzymatic cleavage studies in plasma .

- Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to prolong circulation half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.